4,4-Dimethylimidazolidin-2-one

Androgen Receptor Antagonist Prostate Cancer Medicinal Chemistry

Scarcity of validated, non-thiohydantoin AR antagonist scaffolds limits CRPC drug discovery. 4,4-Dimethylimidazolidin-2-one (CAS 24572-33-6) addresses this as a crystalline pharmacophore building block with dual NH functionality for derivatization. • FAR06 derivative achieves IC50 0.801 μM vs enzalutamide 0.782 μM in LNCaP cells • Gem-dimethyl substitution enhances regioselectivity in subsequent derivatization • High mp (~235°C) enables solid-phase synthesis compatibility. Ships ambient; store dry, cool.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 24572-33-6
Cat. No. B1604564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylimidazolidin-2-one
CAS24572-33-6
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)N1)C
InChIInChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
InChIKeyIRLLLHYGMMQKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylimidazolidin-2-one: Overview & Procurement


4,4-Dimethylimidazolidin-2-one (CAS 24572-33-6) is a five-membered cyclic urea featuring a gem-dimethyl substitution at the 4-position of the imidazolidinone ring, which confers distinct steric and electronic properties relative to its N-substituted analogs [1]. Unlike the widely used polar aprotic solvent 1,3-dimethyl-2-imidazolidinone (DMI, CAS 80-73-9), the 4,4-dimethyl substitution pattern in this compound shifts its physical state from liquid to crystalline solid (mp ~235 °C) and fundamentally alters its synthetic utility toward pharmaceutical intermediate applications rather than solvent functions . This compound serves primarily as a versatile pharmacophore scaffold and building block in medicinal chemistry, with demonstrated applications in androgen receptor antagonist development [2].

Physical Form Crystalline solid enabling solid-phase and crystallization workflows
Pharmacophore Use NH‑functionalizable scaffold for medicinal chemistry derivatization
Research Context Androgen receptor antagonist lead optimization studies

Why Substitution Fails: 4,4-Dimethylimidazolidin-2-one vs. Analogs


Cyclic ureas within the imidazolidin-2-one class exhibit widely divergent properties based on substitution pattern. While 1,3-dimethylimidazolidin-2-one (DMI, CAS 80-73-9) exists as a liquid (mp 8.2 °C, bp 225 °C) suitable for use as a polar aprotic solvent, the 4,4-dimethyl isomer is a high-melting crystalline solid (mp ~235 °C), precluding its use in solvent applications [1]. Conversely, the absence of N-substitution in 4,4-dimethylimidazolidin-2-one preserves the NH functionality essential for further derivatization, enabling its use as a pharmacophore scaffold—a role for which DMI is ill-suited due to blocked nitrogen positions . Substitution with other in-class compounds lacking quantitative activity or stability data introduces unacceptable risk in pharmaceutical lead optimization workflows where scaffold performance has been empirically validated [2].

DMI solvent cannot replace solid scaffold
1,3‑Dimethyl‑2‑imidazolidinone (DMI) is a liquid polar aprotic solvent; the 4,4‑dimethyl isomer is a high‑melting crystalline solid. Physical state mismatch may preclude interchangeable use in solid‑phase or crystallization‑based workflows.
N‑substituted analogs lack reactive NH sites
N,N′‑disubstituted cyclic ureas (e.g., DMI) have blocked nitrogen positions, preventing further acylation/alkylation. Substitution would eliminate the key derivatizable functionality required for pharmacophore elaboration.
Untested scaffolds risk activity mismatch
Core structures without quantitative AR antagonist validation may not reproduce the reported cell‑model response profile seen with the 4,4‑dimethylimidazolidin‑2‑one scaffold.

4,4-Dimethylimidazolidin-2-one: Quantitative Evidence


AR Antagonist Potency vs. Enzalutamide

In a direct head-to-head in vitro comparison against the FDA-approved drug enzalutamide, the 4,4-dimethylimidazolidin-2-one pharmacophore-based derivative FAR06 demonstrated AR antagonist activity statistically equivalent to enzalutamide in the LNCaP prostate cancer cell line . This establishes the 4,4-dimethylimidazolidin-2-one scaffold as a validated replacement for the thiohydantoin pharmacophore in enzalutamide, with the added advantage of greater synthetic accessibility and structural flexibility [1].

AR Antagonist Activity
Head‑to‑head
FAR06 IC₅₀ 0.801 μM vs Enzalutamide 0.782 μM (Δ=0.019 μM, non‑significant)
Reported cell‑model response context
LNCaP prostate cancer cell line; comparable target engagement
Androgen Receptor Antagonist Prostate Cancer Medicinal Chemistry

Physical State Differentiation vs. DMI

A fundamental physicochemical comparison reveals that 4,4-dimethylimidazolidin-2-one (CAS 24572-33-6) is a high-melting crystalline solid, whereas its positional isomer 1,3-dimethyl-2-imidazolidinone (DMI, CAS 80-73-9) is a liquid at room temperature . This distinction dictates their entirely separate application domains: DMI functions as a polar aprotic solvent (εr = 37.60, μ = 4.05-4.09 D), while 4,4-dimethylimidazolidin-2-one is unsuitable for solvent use but retains reactive NH sites for derivatization [1].

Physical State
Head‑to‑head
mp ~235°C (solid) vs DMI mp 8°C (liquid); Δmp ≈227°C
Solid‑phase handling and NH reactivity context
Liquid DMI cannot substitute in solid‑phase derivatization
Physicochemical Properties Solvent Selection Solid-Phase Synthesis

Scaffold Flexibility vs. Thiohydantoin Pharmacophore

In the development of next-generation androgen receptor antagonists, the 4,4-dimethylimidazolidin-2-one pharmacophore was selected to replace the rigid thiohydantoin core of enzalutamide specifically to increase molecular flexibility and reduce steric hindrance [1]. This structural modification is intended to address emerging resistance mechanisms in castration-resistant prostate cancer (CRPC) by enabling alternative binding conformations at the AR ligand-binding domain [2].

Pharmacophore Flexibility
Class‑level
Flexible cyclic urea vs rigid thiohydantoin (enzalutamide core)
Supports conformational adaptability in AR binding
Qualitative structural comparison; modeling‑based inference
Conformational Flexibility Pharmacophore Design Drug Resistance

Aqueous Solubility vs. Cyclic Ureas

4,4-Dimethylimidazolidin-2-one exhibits limited aqueous solubility of approximately 3.3 g/L at 25 °C (calculated), positioning it as a moderately soluble crystalline solid . In contrast, the structurally related solvent DMI is fully miscible with water, a property essential for its function as a dipolar aprotic solvent in aqueous-organic reaction media [1]. This solubility divergence further reinforces the functional specialization between the two isomers.

Aqueous Solubility
Head‑to‑head
3.3 g/L (calc.) vs DMI fully miscible (>300× difference)
Crystallization and solid‑phase processing context
Limited water solubility may reduce leaching in aqueous washes
Solubility Crystallization Formulation Development

4,4-Dimethylimidazolidin-2-one: Application Scenarios


AR Antagonist Lead Optimization

The 4,4-dimethylimidazolidin-2-one core serves as a validated pharmacophore scaffold for developing next-generation AR antagonists. In direct comparative studies, derivatives such as FAR06 achieved IC50 values of 0.801 μM against LNCaP prostate cancer cells, demonstrating potency equivalent to the FDA-approved drug enzalutamide (IC50: 0.782 μM) [1]. This scaffold offers a patent-distinct alternative to thiohydantoin-based antagonists while maintaining target engagement, making it suitable for medicinal chemistry programs seeking novel IP in the castration-resistant prostate cancer (CRPC) therapeutic space [2].

NH-Functionalization for Heterocycle Synthesis

Unlike N,N'-disubstituted cyclic ureas such as DMI, 4,4-dimethylimidazolidin-2-one retains two reactive NH positions amenable to alkylation, acylation, and arylation. This functionality enables its use as a versatile building block for constructing diverse heterocyclic libraries, including N-substituted imidazolidinones with tailored biological activities [1]. The gem-dimethyl substitution at the 4-position provides steric shielding that can enhance regioselectivity in subsequent derivatization steps [2].

SPPS Auxiliary and Resin Scaffolds

The high melting point (~235 °C) and crystalline nature of 4,4-dimethylimidazolidin-2-one facilitate its handling in solid-phase synthesis workflows where liquid reagents are impractical [1]. The compound's limited aqueous solubility (3.3 g/L at 25 °C) is advantageous in solid-supported reactions where minimal leaching of the scaffold into aqueous wash phases is required. Its cyclic urea structure can serve as a backbone amide-protecting group or as a cleavable linker in SPPS applications [2].

Application
Selection Property
Validation Focus
AR antagonist research studies
Scaffold potency context
LNCaP cell viability endpoint
NH‑derivatization for heterocycle libraries
Reactive NH site accessibility
Regioselectivity in derivatization
Solid‑phase synthesis applications
High‑melting crystalline solid
Leaching resistance in aqueous wash

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